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Compound of Interest

Compound Name: 5-Bromo-6-methylpyridin-3-ol

Cat. No.: B176030

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and analytical methodologies related to 5-Bromo-6-methylpyridin-3-ol, a substituted pyridine
derivative of interest in medicinal chemistry and organic synthesis. Due to the limited
availability of public domain experimental data for this specific compound, this guide leverages
information from commercial suppliers and extrapolates methodologies from closely related
structural analogs.

Core Chemical Properties

5-Bromo-6-methylpyridin-3-ol is a halogenated pyridinol, a class of heterocyclic compounds
recognized for their diverse biological activities. The presence of a bromine atom, a hydroxyl
group, and a methyl group on the pyridine ring imparts specific reactivity and potential for
further chemical modification.

Physicochemical Data

A summary of the available quantitative data for 5-Bromo-6-methylpyridin-3-ol is presented
below. It is important to note that some of these values are predicted or sourced from chemical
suppliers and may not have been determined through rigorous experimental validation in peer-
reviewed literature.
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Property Value Source
Molecular Formula CeHeBrNO PubChem[1]
Molecular Weight 188.02 g/mol PubChem[1]
CAS Number 186593-45-3 Sigma-Aldrich[2]
IUPAC Name 5-bromo-6-methylpyridin-3-ol Sigma-Aldrich[2]
Physical Form Solid Sigma-Aldrich[2]
Boiling Point 328.2 £ 37.0 °C at 760 mmHg Sigma-Aldrich[2]
Storage Temperature 4°C, stored under nitrogen Sigma-Aldrich[2]

Note: Experimental data for melting point and solubility in common solvents are not readily
available in the public domain.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 5-Bromo-6-methylpyridin-3-ol is not
extensively documented in readily accessible literature, its synthesis can be approached
through established methods for functionalizing pyridine rings. A potential synthetic route could
involve the diazotization of a corresponding aminopyridine precursor, followed by a
Sandmeyer-type reaction.

Hypothetical Synthetic Workflow

The following diagram illustrates a plausible, though not experimentally verified, synthetic
pathway for 5-Bromo-6-methylpyridin-3-ol. This workflow is based on common organic
chemistry transformations.
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Hypothetical Synthesis Workflow for 5-Bromo-6-methylpyridin-3-ol

5-Amino-6-methylpyridin-3-ol
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(NaNO2, HBr, 0-5 °C)

l
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(CuBr)

5-Bromo-6-methylpyridin-3-ol

Click to download full resolution via product page
Caption: A potential two-step synthesis of 5-Bromo-6-methylpyridin-3-ol.
Reactivity Profile
The reactivity of 5-Bromo-6-methylpyridin-3-ol is dictated by its functional groups:

e Pyridine Ring: The nitrogen atom imparts a degree of electron deficiency to the ring, making
it susceptible to nucleophilic substitution, particularly at the positions ortho and para to the
nitrogen.
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e Bromine Atom: The bromine at the 5-position is a good leaving group in nucleophilic aromatic
substitution reactions and can participate in various palladium-catalyzed cross-coupling
reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of
substituents.

o Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a
phenoxide. It can also be alkylated or acylated. The hydroxyl group is an activating, ortho-,
para-director for electrophilic aromatic substitution, though the pyridine nitrogen's electron-
withdrawing nature deactivates the ring towards electrophiles.

» Methyl Group: The methyl group is a weak activating group and can undergo oxidation under
harsh conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of the target compound are not
available in the public domain. However, the following sections provide generalized
methodologies for analogous compounds that can be adapted by researchers.

General Protocol for Suzuki Cross-Coupling of a Related
Bromopyridine

The following protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine
derivatives from 5-bromo-2-methylpyridin-3-amine and can serve as a starting point for the
functionalization of 5-Bromo-6-methylpyridin-3-ol.[3]

e Reaction Setup: In a Schlenk flask, combine 5-bromo-6-methylpyridin-3-ol (1 equivalent),
the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 0.02-0.05 equivalents), and a base
(e.g., K2COs, Cs2C0s3, or KsPOa4, 2-3 equivalents).

e Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-
dioxane or toluene and water (typically in a 4:1 to 10:1 ratio) is commonly used.

o Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or
argon) at a temperature ranging from 80 to 110 °C. The reaction progress should be
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monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS). Reaction times can vary from 4 to 24 hours.

» Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
Dilute with water and extract with an organic solvent such as ethyl acetate. The combined
organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered,
and concentrated under reduced pressure. The crude product can then be purified by
column chromatography on silica gel.
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General Workflow for Suzuki Cross-Coupling
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Caption: A generalized workflow for the Suzuki cross-coupling reaction.

Spectroscopic Analysis

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b176030?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

While specific spectra for 5-Bromo-6-methylpyridin-3-ol are not publicly available, this section
outlines the expected spectroscopic characteristics based on its structure. Commercial
suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon
request.[4][5]

Predicted *H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the
methyl protons.

Predicted Chemical

. Multiplicity Assignment Notes

Shift (6, ppm)

Downfield due to
) o proximity to the

~8.0-8.2 Singlet H-2 (Pyridine) ]
electronegative
nitrogen atom.

~7.3-7.5 Singlet H-4 (Pyridine)
Chemical shift is
concentration and

~5.0-6.0 Broad Singlet -OH solvent dependent;
may exchange with
D:20.

~2.4-2.6 Singlet -CHs

Predicted *C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton.
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Predicted Chemical Shift

o ) Assignment Notes
» PPM

Carbon bearing the hydroxyl
~150-155 C-3

group.

Carbon bearing the methyl
~145-150 C-6

group.
~140-145 C-2
~120-125 C-4

Carbon bearing the bromine
~110-115 C-5

atom.
~20-25 -CHs

Predicted IR Spectroscopy Data

The infrared spectrum will show characteristic absorption bands for the functional groups

present.

Wavenumber (cm~?) Functional Group Vibration
3200-3600 O-H Stretching (broad)
3000-3100 C-H (aromatic) Stretching
2850-2960 C-H (methyl) Stretching
1550-1620 C=C and C=N Ring Stretching
1200-1300 C-O Stretching
1000-1100 C-Br Stretching

Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]* would be expected at
m/z 187 and 189 in an approximate 1:1 ratio, which is characteristic of the presence of a single
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bromine atom due to its two major isotopes, 7°Br and 8!Br. Fragmentation would likely involve
the loss of the methyl group, CO, and HBr.

Biological Activity and Applications in Drug
Development

While there is no specific information in the public domain regarding the biological activity of 5-
Bromo-6-methylpyridin-3-ol, the pyridine scaffold is a common feature in many biologically
active compounds. Pyridine derivatives have been reported to exhibit a wide range of
pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral
properties.

The functional groups on 5-Bromo-6-methylpyridin-3-ol make it a versatile building block for

the synthesis of a library of compounds for screening in drug discovery programs. The bromine
atom allows for the introduction of various substituents through cross-coupling reactions, which
can be used to explore the structure-activity relationship (SAR) of a particular pharmacophore.

Safety Information

Based on supplier safety data sheets, 5-Bromo-6-methylpyridin-3-ol is classified with the
following hazard statements:

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment
(gloves, safety glasses, and a lab coat), should be followed when handling this compound.
Work should be conducted in a well-ventilated fume hood.

This technical guide provides a summary of the available information on 5-Bromo-6-
methylpyridin-3-ol. Further experimental work is required to fully characterize this compound
and explore its potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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